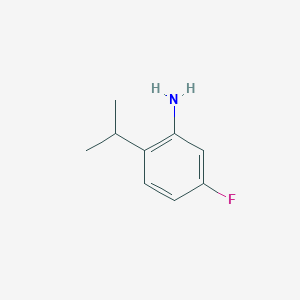

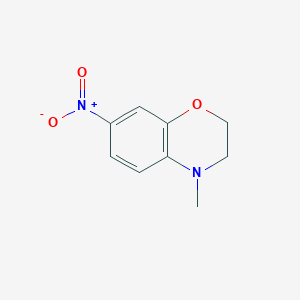

4-Methyl-7-nitro-2H-1,4-benzoxazine

Overview

Description

Benzoxazines are heterocyclic compounds formed by the ring fusion of a benzene ring with an oxazine . They are part of many drugs and compounds with biological activity . They are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Synthesis Analysis

The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . One common method for the synthesis of 1,4-benzoxazinones involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .Molecular Structure Analysis

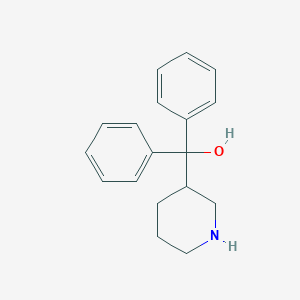

Benzoxazines have an oxazine ring fused with a benzene ring . Oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atom .Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions. For example, they can be used as starting compounds for the synthesis of fused heterocycles like quinazolin-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazines can vary widely depending on their specific structure. For example, 2-Methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine has a molecular weight of 194.19 .Scientific Research Applications

Synthesis and Characterization

The scientific applications of 4-Methyl-7-nitro-2H-1,4-benzoxazine primarily focus on its synthesis and characterization. Meng et al. (2009) described the synthesis of 2H-1,4-benzoxazine derivatives, including those with a methyl group at the I-position, through a novel process involving Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst (Meng et al., 2009). Additionally, Nefisath et al. (2018) reported the synthesis and characterization of various benzoxazinone derivatives, including 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one (Nefisath et al., 2018).

Antifungal and Antimicrobial Activities

Another important application of these compounds is in the field of antifungal and antimicrobial research. Śmist et al. (2016) synthesized a series of 2H-1,4-benzoxazin-3(4H)-one derivatives and tested them for antifungal activity against several phytopathogenic fungi, observing moderate to good activity at high concentrations (Śmist et al., 2016). Similarly, Pamerla et al. (2015) evaluated the antibacterial activity of N-unprotected 1,4-benzoxazine derivatives, finding that compounds with nitro and trifluoromethyl groups were more effective against both Gram-positive and Gram-negative bacteria (Pamerla et al., 2015).

Pharmacological Applications

Pharmacological applications of these derivatives have also been explored. For instance, Piao et al. (2008) synthesized 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones and evaluated their anticonvulsant activities, finding that certain compounds showed significant potency in the maximal electroshock test (MES test) (Piao et al., 2008).

Potential in Hair Colorants

Hartmann et al. (2004) investigated the synthesis and characterization of colored 3-arylamino-7-nitro-2H-1,4-benzoxazines for potential use as hair colorants (Hartmann et al., 2004).

Synthesis of Functionalized Aromatic Compounds

Nakamura et al. (2003) provided insights into the synthesis of functionalized 4H-1,2-benzoxazine derivatives, demonstrating their potential as intermediates for creating oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Mechanism of Action

Target of Action

Benzoxazine derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and proteins involved in these biological processes.

Mode of Action

For example, some benzoxazines can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Biochemical Pathways

Given the reported pharmacological properties of benzoxazine derivatives, it can be inferred that the compound may affect pathways related to inflammation, pain perception, fungal growth, neuronal protection, and bacterial growth .

Pharmacokinetics

The compound’s water solubility, which is slightly soluble in water , may influence its bioavailability and distribution within the body.

Result of Action

Based on the reported pharmacological properties of benzoxazine derivatives, the compound may exert anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methyl-7-nitro-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-4-5-14-9-6-7(11(12)13)2-3-8(9)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNBFZXUTRJEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

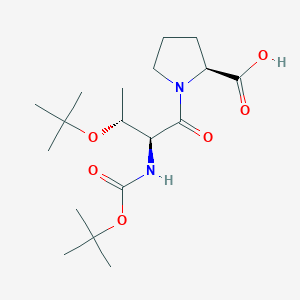

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)

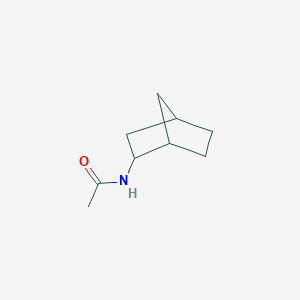

![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)

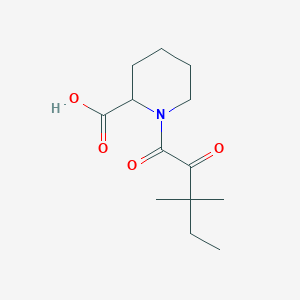

![(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179596.png)

![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)